molecular formula C21H38N4O8 B8089887 (R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

Cat. No.: B8089887
M. Wt: 474.5 g/mol
InChI Key: BGOFOVHACSQSIE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid is a useful research compound. Its molecular formula is C21H38N4O8 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound includes a tert-butoxycarbonyl (Boc) group which is often utilized in organic synthesis to protect amine functionalities. The presence of a dioxo-dioxa diazaundecane moiety suggests significant interactions with biological systems and potential pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H38N4O8C_{21}H_{38}N_{4}O_{8} with a molecular weight of approximately 474.55 g/mol. Its structure can be summarized as follows:

Component Description
Boc Group Protects amine groups during synthesis
Dioxo-Dioxa Moiety Enhances potential biological activity
Pentanoic Acid Backbone Provides structural stability

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, compounds with similar structures have been documented to exhibit various biological activities including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Activity : Structural analogs have been identified as potential anticancer agents.
  • Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to reduce inflammation.

The specific mechanisms through which this compound exerts its biological effects are under investigation. However, the presence of the dioxo and diazaundecane moieties suggests that it may interact with various biological targets such as enzymes or receptors involved in disease processes.

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For instance:

  • Study on Antimalarial Activity : Research indicated that macrocyclic compounds targeting the Plasmodium proteasome exhibited potent antimalarial effects in vitro and in vivo models .
  • Antitumor Studies : Compounds structurally related to (R)-2-(Boc-amino)-pentanoic acid have been tested for their ability to inhibit tumor growth in various cancer cell lines .
  • Inflammation Models : Other studies have demonstrated anti-inflammatory properties in animal models when treated with similar compounds .

Comparative Biological Activities

Compound Name Structural Features Biological Activity
Compound ADioxo groupAntimicrobial
Compound BMultiple amine groupsAntitumor
Compound CLacks Boc groupAnti-inflammatory

Summary of Findings

Study Focus Findings
Antimalarial ActivityPotent inhibitors of Plasmodium proteasome
Antitumor ActivityInhibition of cancer cell growth
Anti-inflammatory EffectsReduction of inflammation in vivo

Properties

IUPAC Name

(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOFOVHACSQSIE-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.